molecular formula C19H35NO B13441561 cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

Cat. No.: B13441561
M. Wt: 304.6 g/mol
InChI Key: DZFRYNPJLZCKSC-PDPLMXNGSA-N
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Description

cis-Hydroxy Perhexiline-d11 (CAS: 1276018-05-3) is a deuterium-labeled metabolite of Perhexiline, a cardiovascular drug used for angina management. Its molecular formula is C₁₉D₁₁H₂₄NO, with a molecular weight of 304.56 g/mol. This compound is a mixture of diastereomers, characterized by the stereochemical arrangement of hydroxyl and cyclohexyl groups. It serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry .

Key properties:

  • Purity: >95% (HPLC)
  • Storage: -20°C
  • Applications: Metabolic pathway tracing, drug monitoring, and analytical reference material .

Properties

Molecular Formula

C19H35NO

Molecular Weight

304.6 g/mol

IUPAC Name

4-[2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/i1D2,2D2,3D2,6D2,7D2,15D

InChI Key

DZFRYNPJLZCKSC-PDPLMXNGSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hydroxy Perhexiline-d11 involves multiple steps, starting with the preparation of the deuterated cyclohexyl groupThe reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of cis-Hydroxy Perhexiline-d11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Metabolic Reactions

cis-Hydroxy Perhexiline-d11 undergoes CYP2D6-mediated hydroxylation, a critical metabolic pathway that influences its pharmacokinetic profile . This reaction produces hydroxylated metabolites, which are pivotal for understanding drug-drug interactions and toxicity risks.

Key Metabolic Pathways:

Reaction TypeEnzyme InvolvedOutcomeClinical Relevance
HydroxylationCYP2D6Formation of monohydroxy/dihydroxy metabolitesExplains interpatient variability in drug metabolism
Deuterium-Hydrogen ExchangeNon-enzymaticRetention of isotopic label in urineFacilitates tracking in metabolic studies
  • Hydroxylation : The compound’s cyclohexanol group is hydroxylated via CYP2D6, forming active metabolites. Poor metabolizers (8–9% of Caucasians) exhibit reduced hydroxylation efficiency, increasing toxicity risks .

  • Deuterium Stability : The 11 deuterium atoms on the cyclohexyl group remain intact during metabolism, enabling precise isotopic tracking in biological matrices .

Synthetic Reactions

The synthesis of cis-Hydroxy Perhexiline-d11 involves isotopic labeling to ensure structural fidelity and metabolic stability.

Interaction with Enzymatic Systems

cis-Hydroxy Perhexiline-d11 interacts with multiple enzymatic systems, influencing both its own metabolism and that of co-administered drugs.

Enzyme Interactions:

EnzymeInteraction TypeEffect
CYP3A4Competitive inhibitionAlters metabolism of co-administered drugs
CYP2D6Substrate saturationNon-linear pharmacokinetics at high doses
Carnitine palmitoyltransferaseInhibitionReduces fatty acid oxidation
  • CYP2D6 Saturation : At therapeutic doses, hydroxylation becomes substrate-saturated, leading to non-linear plasma concentration curves .

  • Carnitine Palmitoyltransferase Inhibition : This interaction underpins the drug’s cardiac efficiency by shifting myocardial metabolism from fatty acids to carbohydrates .

Comparative Reactivity with Analogues

The deuterated form exhibits distinct reactivity compared to non-deuterated analogues.

CompoundHydroxylation Rate (CYP2D6)Metabolic Stability
cis-Hydroxy Perhexiline-d11Slow (due to deuterium)High
Non-deuterated PerhexilineFastModerate
Hydroxy PerhexilineModerateLow
  • Kinetic Isotope Effect : Deuterium substitution reduces hydroxylation rates, prolonging metabolic half-life .

Research Implications

  • Pharmacokinetic Studies : The compound’s isotopic labeling allows precise quantification in plasma, with a hydroxyperhexiline:perhexiline ratio of 0.96 (95% CI 0.81–1.18) .

  • Toxicity Profiling : Poor metabolizers show 21% higher plasma perhexiline concentrations, correlating with hepatotoxicity risks .

Scientific Research Applications

cis-Hydroxy Perhexiline-d11 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Hydroxy Perhexiline-d11 is similar to that of perhexiline. It binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2, inhibiting their activity. This shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, enhancing myocardial efficiency .

Comparison with Similar Compounds

trans-Hydroxy Perhexiline (Mixture of Diastereomers)

The trans isomer (CAS: 917877-74-8) shares the molecular formula C₁₉H₃₅NO but differs in spatial configuration. Unlike the deuterated cis form, it is non-labeled and exhibits distinct physicochemical properties:

Property cis-Hydroxy Perhexiline-d11 trans-Hydroxy Perhexiline
CAS Number 1276018-05-3 917877-74-8
Molecular Weight 304.56 g/mol 293.49 g/mol
Deuterium Labeling Yes (11 deuterium atoms) No
Biological Role Metabolic tracer Native metabolite
Chromatographic Separation Requires advanced methods due to deuterium Separated via silica gel chromatography

Perhexiline-d11 Maleate (Mixture of Diastereomers)

This deuterated salt form (CAS: sc-219577) acts as a calcium channel blocker and fatty acid metabolism inhibitor. Unlike cis-Hydroxy Perhexiline-d11 , it retains the parent drug’s structure with a maleate counterion:

Property cis-Hydroxy Perhexiline-d11 Perhexiline-d11 Maleate
Molecular Formula C₁₉D₁₁H₂₄NO C₁₉D₁₁H₂₄NO·C₄H₄O₄
Function Metabolite Parent drug derivative
Biological Targets Metabolic enzymes HERG/Kv1.5 channels, L-type Ca²⁺ channels
Applications Analytical standard Pharmacodynamic studies

Key Differences :

  • The maleate form directly modulates ion channels, while the hydroxylated metabolite reflects post-metabolic activity.
  • Deuterium in both compounds enhances metabolic stability but in distinct pathways: hydroxylation (cis) vs. parent drug modification (maleate) .

Non-Deuterated cis-Hydroxy Perhexiline

The non-labeled counterpart (CAS: 917877-73-7, C₁₉H₃₅NO) is critical for comparative studies:

Property cis-Hydroxy Perhexiline-d11 Non-Deuterated cis-Hydroxy Perhexiline
Isotopic Composition 11 deuterium atoms Natural abundance (¹H)
Mass Spectrometry Utility High precision due to mass shift Limited to non-isotopic methods
Metabolic Studies Tracks deuterium retention Baseline for native metabolism

Research Implications :

  • Deuterated versions eliminate interference from endogenous metabolites in mass spectrometry, improving detection accuracy .

Physicochemical Differences

Diastereomers like cis and trans isomers exhibit divergent properties:

  • Solubility : Spatial arrangement affects hydrophilicity; cis isomers often display higher aqueous solubility due to polar group orientation.
  • Chromatographic Behavior : cis-Hydroxy Perhexiline-d11 elutes earlier than trans in reversed-phase HPLC due to reduced hydrophobicity .

Biological Activity

cis-Hydroxy Perhexiline-d11 is a deuterated form of hydroxyperhexiline, which is a metabolite of perhexiline, a drug primarily used for the treatment of angina pectoris. The compound exists as a mixture of diastereomers, which can exhibit varying biological activities. This article explores the biological activity of cis-hydroxy perhexiline-d11, focusing on its pharmacokinetics, mechanism of action, therapeutic effects, and potential toxicities based on diverse research findings.

Absorption and Metabolism

Perhexiline is metabolized predominantly by the cytochrome P450 enzyme CYP2D6. The metabolism of cis-hydroxy perhexiline-d11 follows a similar pathway. Studies indicate that individuals with poor metabolizer status for CYP2D6 may experience elevated plasma concentrations of perhexiline and its metabolites, leading to increased risk of toxicity .

Concentration Profiles

A study reported that the maximum plasma concentration (CmaxC_{max}) for hydroxyperhexiline typically occurs around 4-6 hours post-dose. The inter-day variability in plasma concentrations can affect therapeutic outcomes, necessitating careful monitoring in clinical settings .

ParameterValue
CmaxC_{max} (hydroxyperhexiline)10.8% increase over baseline
Time to CmaxC_{max}4-6 hours
Inter-day variabilityMean ratio C24:C0=0.90C_{24}:C_{0}=0.90

The primary mechanism by which perhexiline and its metabolites exert their pharmacological effects is through the inhibition of carnitine palmitoyltransferase (CPT), an enzyme critical in fatty acid metabolism. This inhibition shifts the metabolic preference from fatty acids to carbohydrates, enhancing energy production under ischemic conditions . Additionally, perhexiline has been associated with phospholipidosis at elevated concentrations, which may contribute to its hepatotoxicity and neurotoxicity .

Cardiovascular Benefits

Clinical studies have demonstrated that perhexiline improves exercise tolerance and reduces anginal episodes in patients with coronary artery disease. The therapeutic benefits are primarily attributed to improved myocardial energy metabolism during ischemia .

Neurotoxicity and Hepatotoxicity

Despite its benefits, the use of perhexiline is limited by potential side effects, particularly neurotoxicity and hepatotoxicity. These adverse effects are more pronounced in patients who are poor metabolizers due to genetic polymorphisms affecting CYP2D6 activity .

Case Study 1: Neuropathy in Poor Metabolizers

A clinical observation highlighted a patient who developed peripheral neuropathy after being prescribed perhexiline at standard doses. Genetic testing revealed that the patient was a poor metabolizer for CYP2D6, leading to significantly elevated levels of hydroxyperhexiline in plasma, which correlated with the onset of neuropathic symptoms .

Case Study 2: Efficacy in Angina Management

Another study involving a cohort of patients with chronic angina demonstrated that those treated with perhexiline experienced a marked reduction in anginal episodes compared to placebo controls. The study emphasized the need for monitoring plasma concentrations to optimize dosing and minimize adverse effects .

Q & A

Q. How can contradictory data between in vitro and in vivo metabolite profiles of cis-Hydroxy Perhexiline-d11 be resolved?

  • Methodological Answer : Conduct cross-species comparative studies (e.g., human hepatocytes vs. rodent models) to identify species-specific metabolism. Use tandem MS/MS to map hydroxylation sites and deuterium retention. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between systems .

Q. What are the implications of diastereomer-specific differences in cis-Hydroxy Perhexiline-d11’s binding affinity?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics for each diastereomer. Pair with molecular dynamics simulations to identify stereospecific interactions (e.g., hydrogen bonding, hydrophobic pockets). Report binding constants (KD) with 95% confidence intervals .

Q. How can researchers address isotopic interference in quantitative NMR (qNMR) analysis of cis-Hydroxy Perhexiline-d11?

  • Methodological Answer : Use deuterium-decoupled <sup>1</sup>H-NMR or heteronuclear single quantum coherence (HSQC) to suppress isotopic splitting. Validate with calibration curves using certified reference materials. Ensure signal-to-noise ratios ≥100:1 for precision ≤2% relative standard deviation (RSD) .

Methodological Frameworks for Rigorous Inquiry

  • Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For meta-analyses, use PRISMA guidelines to synthesize findings across studies .
  • Literature Review : Conduct systematic reviews using PICO frameworks to define Population (compound), Intervention (synthesis/analysis), Comparison (diastereomers), and Outcomes (efficacy/stability) .

Q. Tables for Reference

Parameter Acceptance Criteria Analytical Method
Isotopic Purity≥98% deuterium enrichmentHigh-resolution MS
Diastereomer Ratio≤2% deviation from reference standardChiral HPLC
Degradation Products≤5% after 6 monthsStability-indicating HPLC

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